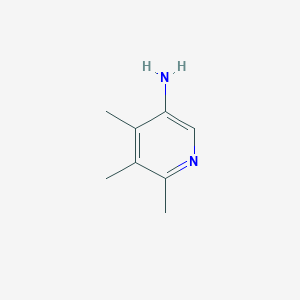

4,5,6-Trimethylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,6-trimethylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-5-6(2)8(9)4-10-7(5)3/h4H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOBZEUVCGDJNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557262-53-9 | |

| Record name | 4,5,6-trimethylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,5,6 Trimethylpyridin 3 Amine and Analogues

Regioselective Synthesis of 4,5,6-Trimethylpyridin-3-amine

The synthesis of this compound presents a unique regiochemical challenge. While direct literature on its synthesis is sparse, its preparation can be conceptualized through established principles of pyridine (B92270) functionalization and construction.

Directly introducing an amino group at the C-3 position of a pre-formed 4,5,6-trimethylpyridine ring is a primary synthetic strategy. This typically involves the amination of a pyridine derivative where a leaving group, such as a halogen, is situated at the target position.

Modern catalytic systems are essential for this transformation, as traditional nucleophilic aromatic substitution reactions on electron-rich pyridine rings are often difficult. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become the method of choice for forming carbon-nitrogen bonds with high efficiency and broad functional group tolerance. wikipedia.org This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgjk-sci.com For the synthesis of this compound, this would hypothetically involve the reaction of 3-bromo- (B131339) or 3-chloro-4,5,6-trimethylpyridine with an ammonia (B1221849) equivalent, such as benzophenone (B1666685) imine or an ammonium (B1175870) salt, under palladium catalysis. organic-chemistry.org The success of this approach is well-documented for the synthesis of isomeric aminopyridines, demonstrating its potential applicability. nih.gov

An alternative to functionalizing an existing pyridine is to construct the heterocyclic ring from acyclic precursors in a manner that installs the amine group at the desired position. baranlab.org Pyridine synthesis often relies on condensation reactions. baranlab.org For instance, variations of the Hantzsch pyridine synthesis or related condensations of 1,5-dicarbonyl compounds (or their equivalents) with an ammonia source can be employed. beilstein-journals.orgscribd.com

To achieve the specific substitution pattern of this compound, a strategy could involve the condensation of a β-aminocrotonate derivative with a suitable 1,3-dicarbonyl compound. The challenge lies in designing and obtaining the appropriately substituted acyclic precursors that will cyclize with the required regiochemistry to place the amino and three methyl groups at the C-3, C-4, C-5, and C-6 positions, respectively.

Direct Amination Approaches on Substituted Pyridine Precursors

Synthetic Routes to Isomeric Trimethylpyridinamines (e.g., 4-Amino-2,3,5-trimethylpyridine, 6-Amino-2,4,5-trimethylpyridin-3-ol)

The synthesis of isomers of trimethylpyridinamine is well-documented, with several robust methods available that showcase different strategic approaches to controlling substituent patterns on the pyridine ring.

A highly effective strategy for synthesizing a range of 6-amino-2,4,5-trimethylpyridin-3-ol derivatives utilizes pyridoxine (B80251) (a form of Vitamin B6) as a readily available starting material. mdpi.comsemanticscholar.orgdrugbank.com This multi-step approach leverages the inherent structure of pyridoxine to build the desired trimethylpyridin-3-ol core. researchgate.nettandfonline.com

The general synthetic sequence is outlined below:

Chlorination: The two primary hydroxyl groups of pyridoxine hydrochloride are converted to chlorides, typically using thionyl chloride. nih.gov

Reductive Dechlorination: The resulting chlorides are removed reductively, often with zinc in acetic acid, to yield 2,4,5-trimethylpyridin-3-ol. nih.gov

Regioselective Bromination: The C-6 position, which is activated by the C-3 hydroxyl group, is selectively brominated using an electrophilic bromine source like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov

Protection and Amination: The phenolic hydroxyl group at C-3 is typically protected (e.g., as a benzyl (B1604629) ether) to prevent side reactions. nih.gov This key intermediate, 3-benzyloxy-6-bromo-2,4,5-trimethylpyridine, is then ready for the introduction of the amino group. nih.gov

Table 1: Pyridoxine-Derived Synthesis of Key Intermediate for Amination

| Step | Reaction | Key Reagents | Product | Reference(s) |

|---|---|---|---|---|

| 1 | Dichlorination | Pyridoxine·HCl, SOCl₂, DMF (cat.) | 4,5-bis(chloromethyl)-2-methylpyridin-3-ol | nih.gov |

| 2 | Reductive Dehalogenation | Zn, Acetic Acid | 2,4,5-trimethylpyridin-3-ol | nih.gov |

| 3 | C-6 Bromination | DBDMH | 6-bromo-2,4,5-trimethylpyridin-3-ol | nih.gov |

The Buchwald-Hartwig amination is the pivotal step in many modern syntheses of aminopyridines, including the pyridoxine-derived route to 6-amino-2,4,5-trimethylpyridin-3-ols. nih.govresearchgate.net This palladium-catalyzed cross-coupling reaction provides a powerful and general method for forming the C-N bond between the 6-bromo-2,4,5-trimethylpyridine intermediate and a wide variety of amines. nih.gov

The reaction typically proceeds by the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orgjk-sci.com The choice of phosphine (B1218219) ligand is critical for the reaction's success, with bulky, electron-rich ligands often providing the best results. wikipedia.orgjk-sci.com This method's broad scope allows for the synthesis of a diverse library of 6-amino-2,4,5-trimethylpyridin-3-ol analogues by simply changing the amine coupling partner. nih.govresearchgate.net

A classic and widely used method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. researchgate.netrushim.ru This approach involves the electrophilic nitration of a pyridine derivative, followed by the chemical reduction of the resulting nitro group to an amine.

This strategy is exemplified by the synthesis of 4-amino-2,3,5-trimethylpyridine. nih.gov The synthesis starts with the N-oxidation of 2,3,5-trimethylpyridine, which activates the ring for electrophilic substitution at the C-4 position. The resulting N-oxide is nitrated, and the nitro group is subsequently reduced to the amine. nih.gov A reported procedure uses hydrazine (B178648) hydrate (B1144303) with a Raney nickel catalyst for the reduction of 4-nitro-2,3,5-trimethylpyridine-N-oxide to afford the final product. nih.gov While effective, nitration conditions can be harsh, and the handling of nitrated intermediates requires care. lmaleidykla.ltgoogle.com

Table 2: Comparison of Synthetic Strategies for Isomeric Trimethylpyridinamines

| Strategy | Target Compound Example | Starting Material | Key Transformation | Key Reagents | Reference(s) |

|---|---|---|---|---|---|

| Pyridoxine-Derived | 6-Amino-2,4,5-trimethylpyridin-3-ol | Pyridoxine·HCl | Multi-step modification of pyridoxine backbone | SOCl₂, Zn, DBDMH | mdpi.comsemanticscholar.orgnih.gov |

| Palladium-Catalyzed Amination | 6-Amino-2,4,5-trimethylpyridin-3-ol | 3-(benzyloxy)-6-bromo-2,4,5-trimethylpyridine | Buchwald-Hartwig C-N cross-coupling | Pd(0) catalyst, phosphine ligand, base, amine | nih.govresearchgate.net |

| Nitration-Reduction | 4-Amino-2,3,5-trimethylpyridine | 2,3,5-Trimethylpyridine | Nitration of pyridine N-oxide and subsequent reduction | HNO₃/H₂SO₄, Hydrazine/Raney Ni | nih.gov |

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Reactions)

Chemo- and Regioselectivity Considerations in Trimethylpyridinamine Synthesis

The synthesis of specifically substituted pyridines, such as this compound, presents significant challenges in controlling both chemoselectivity and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another. In the context of trimethylpyridinamine synthesis, these considerations are paramount, whether constructing the ring from acyclic precursors or functionalizing a pre-existing pyridine core.

The inherent electronic nature of the pyridine ring, being electron-deficient, dictates its general reactivity. Nucleophilic attack is favored at the C2, C4, and C6 positions, while electrophilic substitution is difficult and typically requires activating groups. rsc.org The presence of multiple methyl groups and an amine substituent on the pyridine ring introduces further layers of complexity, as these groups exert their own electronic and steric influences, profoundly affecting the regiochemical outcome of synthetic transformations.

Controlling Regioselectivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a common strategy for introducing amine groups onto a pyridine ring, typically by displacing a halide. The regioselectivity of this reaction is highly dependent on the electronic and steric properties of the substituents already on the ring.

Research on the nucleophilic substitution of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine (B117243) provides critical insights into these controlling factors. researchgate.net In this model system, the substituent at the 3-position influences whether the incoming nucleophile attacks the C2 or C6 position. It was found that the regioselectivity did not correlate well with the substituent's lipophilicity or inductive effect. researchgate.net Instead, a statistically significant correlation was found with the Verloop steric parameter B1, which is a measure of the substituent's size. researchgate.net This indicates that bulky substituents at the C3 position sterically hinder attack at the nearby C2 position, thus directing the nucleophile to the C6 position. researchgate.net

Conversely, the choice of solvent can dramatically alter the regiochemical outcome by influencing the stability of the reaction intermediates. researchgate.net For example, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine showed a 16:1 selectivity for the 2-isomer in a non-hydrogen-bond-accepting solvent like dichloromethane (B109758) (DCM). researchgate.net However, switching to a strong hydrogen-bond-accepting solvent like dimethyl sulfoxide (B87167) (DMSO) inverted the selectivity to a 2:1 ratio in favor of the 6-isomer. researchgate.net This solvent effect is attributed to the solvent's ability to stabilize the charged Meisenheimer intermediate formed during the nucleophilic attack.

Table 1: Effect of C3-Substituent and Solvent on Regioselectivity of Nucleophilic Substitution

Reaction: 3-Substituted 2,6-Dichloropyridine with 1-Methylpiperazine

| C3-Substituent | Solvent | Major Isomer (Ratio 6-isomer:2-isomer) | Primary Influencing Factor |

|---|---|---|---|

| Carboxylate | Acetonitrile | 2-isomer (~1:9) | Electronics/Chelation |

| Amide | Acetonitrile | 2-isomer (~1:9) | Electronics/Chelation |

| Cyano | Acetonitrile | 6-isomer (~9:1) | Sterics/Electronics |

| Trifluoromethyl | Acetonitrile | 6-isomer (>9:1) | Sterics/Electronics |

| Methoxycarbonyl | DCM | 2-isomer (1:16) | Solvent (Low H-bond basicity) |

This table is generated based on findings from a study on 3-substituted 2,6-dichloropyridines, which serves as an analogue for understanding selectivity in substituted pyridinamine synthesis. researchgate.net

Regiocontrol through Ring Synthesis

Building the substituted pyridine ring from acyclic precursors via multi-component reactions is a powerful strategy for ensuring high regioselectivity from the outset. A base-catalyzed three-component reaction of ynals, isocyanates, and amines/alcohols can produce highly decorated pyridine derivatives in good yields with excellent regiocontrol. organic-chemistry.org This metal-free approach avoids the challenges of post-functionalization of a pre-formed ring. organic-chemistry.org The final substitution pattern is precisely determined by the choice of the initial building blocks. For instance, using this method, 6-amino-5-arylpicolinates can be synthesized with high specificity. organic-chemistry.org The reaction conditions are optimized, with DIPEA often serving as the base and THF as the solvent, to achieve yields up to 89%. organic-chemistry.org

Influence of Activating Groups and Intermediates

The reactivity and selectivity of the pyridine ring can be modulated by converting the ring nitrogen into a pyridinium (B92312) salt or an N-oxide.

Pyridinium Salts: These species act as powerful electrophiles, facilitating nucleophilic attack. The use of N-aminopyridinium salts, for example, enables highly selective C4-(hetero)arylation at room temperature without the need for a catalyst. nih.govfrontiersin.org This method provides exclusive C4 selectivity, offering a route to derivatives that are difficult to obtain through other means. nih.govfrontiersin.org

Pyridyne Intermediates: The in-situ generation of highly reactive pyridyne intermediates offers another pathway to functionalized pyridines. For 3,4-pyridynes, controlling the regioselectivity of nucleophilic addition (at C3 vs. C4) is a significant challenge. nih.gov However, strategic placement of substituents can perturb the electronic distribution of the aryne, directing the incoming nucleophile. For example, a C2 amido group has been shown to direct nucleophilic addition to the C4 position of a 3,4-pyridyne intermediate. nih.gov

Blocking Groups: A long-standing challenge in pyridine chemistry is the selective functionalization at the C4 position via radical reactions like the Minisci reaction, which often yields mixtures of isomers. nih.gov A modern approach involves the use of a temporary blocking group. For instance, a simple maleate-derived group can be used to form a pyridinium salt, which deactivates the C2 and C6 positions and exquisitely directs Minisci-type alkylation to the C4 position. nih.govacs.org This strategy allows for the use of simple pyridine as a starting material, overcoming issues of poor regioselectivity. acs.org

By carefully selecting the synthetic strategy—whether it be functionalizing an existing ring or constructing a new one—and by controlling variables such as substituents, solvents, and catalysts, a high degree of chemo- and regioselectivity can be achieved in the synthesis of complex molecules like this compound and its analogues.

Chemical Reactivity and Derivatization Chemistry of 4,5,6 Trimethylpyridin 3 Amine

Reactions Involving the Primary Amine Functional Group

The primary amine group in 4,5,6-trimethylpyridin-3-amine is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Acylation, Carbamate, and Schiff Base Formation Mechanisms

Acylation: The primary amine of an aminopyridine can be readily acylated. For instance, 6-acetamido-2,4,5-trimethylpyridin-3-ol has been synthesized and studied for its potential biological activities. bohrium.com The reaction of 4-aminopyridine (B3432731) with an acyl chloride, followed by reduction, is a known method for producing N-alkylated 4-aminopyridines. nih.gov

Carbamate Formation: The formation of carbamates is another important reaction of the primary amine. For example, N-Boc-4-aminopyridines can be deprotonated and subsequently alkylated. nih.gov This protecting group strategy is crucial for controlling the reactivity of the amine during multi-step syntheses.

Schiff Base Formation: Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. rsisinternational.orgwikipedia.orgteikyomedicaljournal.com This reaction is reversible and typically catalyzed by acid. teikyomedicaljournal.comlibretexts.org The mechanism involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, forming a carbinolamine intermediate. rsisinternational.orgteikyomedicaljournal.com Subsequent dehydration, which is often the rate-determining step, yields the imine. rsisinternational.org The pH must be carefully controlled, as high acidity can protonate the amine, rendering it non-nucleophilic, while low acidity may not be sufficient to promote dehydration of the carbinolamine. libretexts.org

| Reaction Type | Reactant | Key Features | Example Product |

|---|---|---|---|

| Acylation | Acyl chloride | Forms an amide bond. | N-acyl-4,5,6-trimethylpyridin-3-amine |

| Carbamate Formation | e.g., Boc-anhydride | Protection of the amine group. | N-Boc-4,5,6-trimethylpyridin-3-amine |

| Schiff Base Formation | Aldehyde or Ketone | Forms a C=N double bond (imine). | Imine derivative of this compound |

Reductive Alkylation and Silylation Pathways

Reductive Alkylation: Reductive amination is a versatile method for forming C-N bonds and can prevent the overalkylation that can occur with direct alkylation. harvard.edu The process involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced to an amine. harvard.edu While effective for many aminopyridines, direct reductive amination of 3-amino-4-chloropyridine (B21944) has proven difficult due to the basicity of the pyridine (B92270) nitrogen. nih.gov A two-step protocol involving Boc-protection, alkylation, and deprotection can overcome this limitation. nih.govnih.gov

Silylation: Silylation is a common strategy for protecting hydroxyl groups, but it can also be applied to amines. oup.comresearchgate.netokayama-u.ac.jp For instance, N-(Trimethylsilyl)-2-amino-5-nitrothiazole has been prepared by silylating the amino group. nsf.gov The use of reagents like N,O-bis(tert-butyldimethylsilyl)acetamide (BTBSA) in the presence of a catalyst such as N,N-dimethyl-4-aminopyridine N-oxide (DMAPO) provides an efficient method for silylation. oup.comresearchgate.netokayama-u.ac.jp

Orthogonal Functionalization via Click Chemistry and Related Transformations

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for bioconjugation and materials science. nih.govacs.org Aminopyridines can be functionalized with azide (B81097) groups to participate in these reactions. nih.gov For example, an aminopyridine containing an azide group can undergo a click reaction with an alkyne to form a triazole, often with a significant enhancement in fluorescence, making it useful as a biological probe. nih.gov Halogenated azidopyridines have also been developed as useful building blocks for click chemistry, allowing for subsequent functionalization at the halogenated position. acs.org

Orthogonal Functionalization: This concept allows for the selective modification of different parts of a molecule in a stepwise manner. For instance, a palladium-catalyzed direct C-H bond functionalization can be used to build complex heterocyclic scaffolds, while preserving other reactive sites, like a chlorine atom on the pyridine ring, for later-stage modifications. rsc.org This strategy is valuable in drug discovery for creating molecular diversity. thieme-connect.com

Reactivity of the Substituted Pyridine Ring System

The pyridine ring in this compound, while aromatic, exhibits different reactivity compared to benzene (B151609) due to the presence of the electronegative nitrogen atom.

Electrophilic Aromatic Substitution Patterns on Methyl-Substituted Pyridines

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene because the electronegative nitrogen atom deactivates the ring. wikipedia.orgmasterorganicchemistry.com The reaction, when it occurs, proceeds through a cationic intermediate known as an arenium ion. dalalinstitute.comlibretexts.org The position of substitution is influenced by the existing substituents. In pyridine itself, electrophilic substitution typically occurs at the 3-position. The presence of activating groups like methyl groups can influence the regioselectivity of the reaction.

Oxidation Reactions of the Trimethylpyridine Moiety (e.g., to Pyridinetricarboxylic Acid)

The methyl groups on the pyridine ring can be oxidized to carboxylic acids. For example, 2,4,6-trimethylpyridine (B116444) can be oxidized using potassium permanganate (B83412) (KMnO₄) to form 2,4,6-pyridinetricarboxylic acid. sigmaaldrich.comalkalisci.comsmolecule.comasianpubs.org This transformation is a common method for synthesizing pyridinecarboxylic acids, which are valuable building blocks in coordination chemistry and materials science. smolecule.comevitachem.com The reaction is typically carried out in an alkaline medium and can achieve high yields under optimized conditions. smolecule.comevitachem.com

| Reactant | Oxidizing Agent | Product | Significance |

|---|---|---|---|

| 2,4,6-Trimethylpyridine | Potassium permanganate (KMnO₄) | 2,4,6-Pyridinetricarboxylic acid | Synthesis of building blocks for coordination polymers and metal-organic frameworks. smolecule.comevitachem.com |

Coordination Chemistry and Ligand Properties of the Amine-Pyridine Moiety

The presence of both a pyridinic nitrogen and an exocyclic amino group allows this compound to act as a potential ligand for metal centers. The coordination behavior is largely dictated by the interplay of the electronic properties of the nitrogen atoms and the steric hindrance imposed by the flanking methyl groups.

Formation of Metal Complexes (e.g., with Trifluoroiodomethane)

While the coordination chemistry of many pyridine derivatives is well-documented, specific studies on the formation of metal complexes with this compound, particularly with reagents like trifluoroiodomethane, are not extensively reported in the available literature. Generally, pyridine-containing ligands can form stable complexes with a variety of metal ions. nih.gov The nitrogen atom of the pyridine ring typically acts as a Lewis base, donating its lone pair of electrons to a metal center. nih.gov In the case of this compound, the exocyclic amine group provides an additional potential coordination site.

The interaction with trifluoroiodomethane would likely involve the formation of a halogen bond, where the iodine atom acts as a Lewis acid, interacting with one of the nitrogen atoms of the trimethylpyridinamine. The steric bulk provided by the three methyl groups on the pyridine ring would significantly influence the geometry and stability of any resulting complex.

Table 1: General Properties of Pyridine-based Ligands in Coordination Chemistry

| Feature | Description |

| Coordination Sites | Pyridinic nitrogen, exocyclic amine nitrogen. |

| Bonding | Primarily through Lewis acid-base interactions. nih.gov |

| Steric Influence | Methyl groups can hinder approach to the nitrogen atoms, affecting complex stability and geometry. |

| Electronic Effects | Methyl groups are electron-donating, increasing the basicity of the pyridine nitrogen. |

Role as a Sterically Hindered Organic Base in Catalysis and Organic Synthesis

The steric hindrance around the nitrogen atoms in this compound is a key feature that defines its role as an organic base. Such hindered bases are often non-nucleophilic, meaning they can deprotonate acidic species without participating in unwanted side reactions.

Applications in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for creating well-defined polymers. The process often relies on a catalyst system, typically a transition metal complex, and can be influenced by the presence of bases. While specific studies detailing the use of this compound in ATRP are scarce, the principles of using sterically hindered pyridines like 2,4,6-trimethylpyridine (collidine) are well-established. These bases can act as proton scavengers, influencing the polymerization rate and control. The steric bulk prevents the base from coordinating to the metal center and interfering with the catalytic cycle. Given its structural similarities, this compound could potentially serve a similar function, although its specific efficacy would need to be experimentally determined.

Facilitation of Peptide Coupling Reactions

The synthesis of peptides requires the formation of amide bonds between amino acids, a process that is susceptible to side reactions, including racemization. Sterically hindered bases are often employed to facilitate these coupling reactions by neutralizing acids formed during the activation of the carboxylic acid group, without promoting racemization. The use of hindered pyridine derivatives can be advantageous in these reactions. While direct applications of this compound in peptide coupling are not widely reported, the established use of other hindered pyridines suggests its potential in this area. The key is to provide a basic environment that is sufficiently strong to deprotonate the necessary species but sterically hindered enough to avoid nucleophilic attack on activated intermediates.

Advanced Characterization Techniques and Structural Analysis

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are pivotal in determining the molecular structure of 4,5,6-trimethylpyridin-3-amine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 2,4,6-trimethylpyridine (B116444), the methyl groups at positions 2 and 6 are chemically equivalent and typically show a single signal, while the methyl group at position 4 gives a distinct signal. The protons on the pyridine (B92270) ring also produce characteristic signals. spectrabase.com For this compound, one would expect to see distinct signals for the three methyl groups and the remaining aromatic proton. The amino group protons may appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For a similar compound, 2,4,6-trimethylpyridine, the carbon atoms of the methyl groups appear in the upfield region (around 20-25 ppm), while the aromatic carbons of the pyridine ring resonate at lower fields (typically 120-160 ppm). spectrabase.comlibretexts.org In the case of this compound, distinct signals would be expected for the three methyl carbons and the six carbons of the pyridine ring, with the carbon bearing the amino group showing a characteristic chemical shift. libretexts.org The chemical shifts are influenced by the electron-donating effects of the methyl and amino groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C4-CH₃ | ~2.2-2.4 (singlet) | ~15-20 |

| C5-CH₃ | ~2.1-2.3 (singlet) | ~15-20 |

| C6-CH₃ | ~2.4-2.6 (singlet) | ~20-25 |

| C2-H | ~7.8-8.0 (singlet) | ~145-150 |

| N-H₂ | Broad singlet, variable | N/A |

| C2 | N/A | ~145-150 |

| C3 | N/A | ~135-140 |

| C4 | N/A | ~148-152 |

| C5 | N/A | ~125-130 |

| C6 | N/A | ~155-160 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignment of all proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. nih.gov For this compound (C₈H₁₂N₂), the expected monoisotopic mass can be calculated with high accuracy. sigmaaldrich.com HRMS analysis, often using techniques like electrospray ionization (ESI) or fast atom bombardment (FAB), can confirm the molecular formula by matching the experimentally measured mass to the calculated mass with a very low margin of error. nih.govrsc.org This technique is crucial for confirming the identity of newly synthesized batches of the compound and for identifying any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H and ¹³C NMR)

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a solid crystalline material. libretexts.org This technique involves diffracting X-rays off a single crystal of the compound to produce a diffraction pattern. libretexts.org Analysis of this pattern allows for the calculation of electron density maps, from which the precise coordinates of each atom in the crystal lattice can be determined.

For this compound, a successful single-crystal X-ray diffraction study would provide unambiguous information on:

Bond lengths and angles: Precise measurements of the distances between bonded atoms and the angles between them.

Conformation: The spatial arrangement of the atoms in the molecule.

Intermolecular interactions: The presence and nature of non-covalent interactions such as hydrogen bonding between the amino group of one molecule and the nitrogen atom of the pyridine ring of another, as well as van der Waals forces. These interactions are crucial in understanding the packing of molecules in the solid state. fu-berlin.denih.gov

Chromatographic Methodologies for Analysis and Purification

Chromatographic techniques are essential for the separation, identification, and purification of this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. research-solution.com Amines, particularly primary amines like this compound, can exhibit poor peak shapes and tailing in GC due to their polarity and tendency to interact with the stationary phase. research-solution.comjfda-online.com To overcome this, pre-column derivatization is often employed. research-solution.comresearchgate.net This involves chemically modifying the amine group to make it less polar and more volatile.

Common derivatization strategies for amines include:

Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. mdpi.com

Acylation: Reaction with acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) to form stable and volatile amide derivatives. jfda-online.com

The resulting derivatives exhibit improved chromatographic behavior, leading to sharper peaks and better resolution. researchgate.net The choice of derivatizing agent depends on the specific analytical requirements and the detector being used (e.g., Flame Ionization Detector - FID or Mass Spectrometry - MS). mdpi.comrsc.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. nih.gov Amines can be analyzed by HPLC, but often lack a strong chromophore, making them difficult to detect using standard UV-Vis detectors. researchgate.net To enhance detection sensitivity, pre-column or post-column derivatization strategies are employed to attach a chromophoric or fluorophoric tag to the amine group. researchgate.netsqu.edu.om

Common derivatization reagents for HPLC analysis of amines include:

Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives. researchgate.net

o-Phthalaldehyde (B127526) (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. researchgate.net

9-Fluorenylmethyl chloroformate (FMOC-Cl): Forms stable, fluorescent derivatives with primary and secondary amines. researchgate.net

Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of these derivatives, offering excellent resolution and sensitivity. squ.edu.om The selection of the appropriate derivatization reagent and HPLC conditions is critical for achieving accurate and reliable quantification of this compound in various samples.

Principles of Derivatization for Enhanced Detection Sensitivity and Resolution

In the analytical study of "this compound" and related compounds, derivatization is a key chemical modification technique employed to enhance detection sensitivity and improve chromatographic resolution. mdpi.comresearch-solution.com This process involves chemically modifying the analyte to produce a new compound, or derivative, with properties more suitable for a specific analytical method. research-solution.comjfda-online.comgreyhoundchrom.com The primary goals of derivatization are to increase the volatility of the compound for gas chromatography (GC), improve its stability, and enhance its detectability by introducing specific chemical groups. jfda-online.comresearchgate.net

The core principle behind enhanced detection sensitivity lies in the introduction of chromophoric or fluorophoric groups into the analyte molecule. thermofisher.comnih.gov These groups are capable of absorbing ultraviolet (UV) light or fluorescing, respectively, allowing for detection by more sensitive and selective detectors like UV-Vis absorption or fluorescence detectors. researchgate.netwelch-us.com This is particularly useful for compounds like amines that may lack strong chromophores and have low volatility. nih.gov

Improved resolution in chromatography is another significant benefit of derivatization. research-solution.comwelch-us.com By altering the polarity and volatility of the analyte, its interaction with the stationary phase of the chromatographic column is modified. welch-us.comnih.govphenomenex.com For instance, in gas chromatography, silylation is a common technique that replaces active hydrogen atoms in the amine group with a trimethylsilyl (TMS) group. phenomenex.comchemcoplus.co.jp This reduces the compound's polarity and hydrogen bonding, leading to increased volatility and better peak shapes. phenomenex.comchemcoplus.co.jp Similarly, in high-performance liquid chromatography (HPLC), derivatization can reduce the polarity of a compound, leading to improved retention and separation in reversed-phase systems. thermofisher.comwelch-us.com

Common Derivatization Techniques and Reagents

Several derivatization techniques are applicable to amines, including acylation, alkylation, and silylation for GC analysis, and the use of various labeling reagents for HPLC. nih.govgcms.cz

For Gas Chromatography (GC):

Acylation: This involves the reaction of the amine with an acylating agent, such as a perfluorinated anhydride (e.g., heptafluorobutyric anhydride - HFBA). gcms.czpublisso.de The resulting derivatives are more volatile and stable. gcms.cz The introduction of fluorine atoms also makes the derivatives highly responsive to electron capture detectors (ECD), significantly enhancing sensitivity for trace analysis. gcms.czpublisso.de

Silylation: This is a widely used method where a silylating reagent, like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with a catalyst like trimethylchlorosilane (TMCS), replaces the active hydrogen on the amine group with a TMS group. phenomenex.comchemcoplus.co.jp This process decreases the polarity and increases the volatility of the analyte. nih.govchemcoplus.co.jp The resulting derivatives are also more thermally stable. nih.gov

Alkylation: Alkyl chloroformates are effective reagents for derivatizing amines. researchgate.net They are less reactive to water compared to many acylating and silylating reagents, which can be an advantage. researchgate.net

For High-Performance Liquid Chromatography (HPLC):

In HPLC, derivatization often aims to attach a "tag" to the amine that can be easily detected. nih.govtcichemicals.com This is typically done pre-column, before the sample is injected into the chromatograph. thermofisher.comwelch-us.com

UV/Vis-Absorbing Derivatives: Reagents like dansyl chloride, dabsyl chloride, and benzoyl chloride react with amines to form derivatives with strong UV absorbance. nih.gov

Fluorescent Derivatives: For even greater sensitivity, fluorescent tags are used. researchgate.nettcichemicals.com Common reagents include 9-fluorenylmethyl chloroformate (FMOC-Cl), o-phthalaldehyde (OPA), and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). thermofisher.comresearchgate.netnih.gov These reagents create highly fluorescent derivatives that can be detected at very low concentrations. researchgate.nettcichemicals.com For example, OPA reacts rapidly with primary amines to form fluorescent products. thermofisher.comnih.gov

Research Findings on Derivatization of Aromatic Amines

Research has demonstrated the effectiveness of various derivatization strategies for the analysis of aromatic amines in different sample types. For instance, new methods have been developed for the determination of aromatic amines in water samples based on their derivatization. One such method involves bromination, where all hydrogens in ortho- and para-positions to the amino group are replaced by bromine. tandfonline.com Another approach is iodination, which substitutes the amino group with iodine. tandfonline.comnih.gov Both methods yield derivatives that can be effectively separated and detected by gas chromatography, allowing for the analysis of numerous aromatic amines in a single run. tandfonline.comnih.gov

In the context of air monitoring, a method for determining aromatic amines in workplace air involves derivatization with heptafluorobutyric anhydride followed by GC-MS analysis. publisso.de This highlights the importance of derivatization in occupational health and safety for sensitive and selective measurement of hazardous substances. publisso.de

Solid-phase analytical derivatization is an emerging technique that combines sample extraction and derivatization into a single step. researchgate.net This approach reduces the use of organic solvents and can be automated, making it a greener and more efficient method for preparing samples for chromatographic analysis. researchgate.net

The table below summarizes common derivatization reagents and their applications in the analysis of amines.

| Derivatization Technique | Reagent | Target Functional Group | Analytical Method | Purpose |

| Acylation | Heptafluorobutyric anhydride (HFBA) | Primary and Secondary Amines | GC-ECD, GC-MS | Increase volatility and sensitivity. gcms.czpublisso.de |

| Benzoyl Chloride | Primary and Secondary Amines | HPLC-UV | Introduce a chromophore for UV detection. nih.gov | |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + TMCS | Amines, Alcohols, Carboxylic Acids | GC-FID, GC-MS | Increase volatility and thermal stability. phenomenex.comchemcoplus.co.jp |

| Alkylation | Alkyl Chloroformates | Amines | GC | Increase volatility. researchgate.net |

| Fluorescent Labeling | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | HPLC-FLD | Introduce a fluorophore for sensitive detection. thermofisher.comresearchgate.netnih.gov |

| o-Phthalaldehyde (OPA) | Primary Amines | HPLC-FLD | Rapid formation of fluorescent derivatives. thermofisher.comnih.gov | |

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Primary and Secondary Amines | HPLC-FLD | Introduce a fluorophore for sensitive detection. researchgate.net | |

| UV Labeling | Dansyl Chloride | Primary and Secondary Amines | HPLC-UV | Introduce a chromophore for UV detection. nih.gov |

| Dabsyl Chloride | Primary and Secondary Amines | HPLC-UV | Introduce a chromophore for UV detection. researchgate.net | |

| Halogenation | Iodine | Aromatic Amines | GC-ECD | Create derivatives with high electron capture response. tandfonline.comnih.gov |

| Bromine | Aromatic Amines | GC-ECD | Create derivatives with high electron capture response. tandfonline.com |

Theoretical and Computational Investigations of 4,5,6 Trimethylpyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 4,5,6-trimethylpyridin-3-amine. These methods provide a detailed picture of the molecule's electron distribution, orbital energies, and electrostatic potential, which are fundamental to its chemical behavior.

The electronic properties of pyridine (B92270) derivatives are significantly influenced by the nature and position of their substituents. The pyridine ring itself is a π-deficient aromatic system due to the electronegative nitrogen atom, which generally makes it more reactive towards nucleophiles. mdpi.com The presence of an amino group and three methyl groups on the this compound core, however, modulates this reactivity. Methyl groups are electron-donating through inductive effects, increasing the electron density on the pyridine ring and enhancing the nucleophilicity of the amine group.

A critical aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. rasayanjournal.co.inscirp.org For substituted pyridines, the HOMO-LUMO gap can be influenced by the electronic nature of the substituents. researchgate.net

The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rasayanjournal.co.inresearchgate.net In aminopyridines, the nitrogen atom of the pyridine ring and the amino group are typically electron-rich sites, susceptible to electrophilic attack. researchgate.net

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). scirp.orgresearchgate.net These parameters are instrumental in comparing the reactivity of different derivatives and in predicting their interaction with other chemical species. researchgate.net

Table 1: Key Quantum Chemical Descriptors for Substituted Pyridines

| Descriptor | Definition | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Correlates with chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | 3D visualization of charge distribution | Identifies nucleophilic and electrophilic sites |

| Global Reactivity Descriptors (χ, μ, η, S, ω) | Calculated values based on orbital energies | Quantify and predict chemical reactivity |

This table provides a general overview of quantum chemical descriptors and their significance in the context of substituted pyridines. Specific values for this compound would require dedicated DFT calculations.

Molecular Modeling and Docking Studies for Understanding Molecular Recognition and Structure-Activity Relationships

Molecular modeling and docking studies are indispensable tools for investigating how this compound derivatives interact with biological targets, thereby providing a rationale for their observed structure-activity relationships (SAR). oncodesign-services.com These computational techniques are particularly prevalent in the study of kinase inhibitors, where derivatives of this scaffold have shown promise. nih.govresearchgate.net

Docking simulations predict the preferred binding orientation of a ligand within the active site of a protein and estimate the strength of the interaction, often expressed as a binding energy or docking score. academie-sciences.fr For derivatives of this compound, these studies have been crucial in elucidating their mechanism of action as inhibitors of enzymes like Fibroblast Growth Factor Receptor 4 (FGFR4) and Raf kinases. nih.gov

In the context of FGFR4 inhibition, molecular docking has revealed that the aminopyridine core can form key hydrogen bonds with residues in the kinase hinge region. nih.gov For instance, derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol, a closely related analogue, have been shown to interact with the active site glutamate (B1630785) residue. nih.gov The substitution pattern on the pyridine ring is critical; the presence of methyl groups can introduce steric hindrance that affects the binding affinity. nih.gov Docking studies have demonstrated that the three methyl groups in compounds like 6-amino-2,4,5-trimethylpyridin-3-ol derivatives can cause a twisting of the pyridine ring plane, which may disrupt crucial hydrogen bonds with the protein. nih.gov

Structure-activity relationship studies, guided by molecular docking, have shown that modifications to the substituents on the aminopyridine scaffold can significantly impact inhibitory potency and selectivity. nih.govnih.govrsc.org For example, in a series of FGFR4 inhibitors, the replacement of a difluoro-substituted phenyl ring with a dichloro-substituted one generally led to a decrease in inhibitory activity, a finding that can be rationalized through docking simulations. nih.gov

Table 2: Representative Molecular Docking Insights for Aminopyridine-based Kinase Inhibitors

| Target Kinase | Key Interacting Residues (Example) | Role of Trimethylpyridine Core | General SAR Findings |

| FGFR4 | Hinge region residues (e.g., Ala553) | Steric hindrance from methyl groups can alter binding conformation. nih.gov | Halogen substitutions on attached phenyl rings influence potency. nih.gov |

| Raf Kinases | Not explicitly detailed in the provided search results | Provides a scaffold for molecular hybridization with other known inhibitors. rasayanjournal.co.in | Hybrid molecules can exhibit inhibitory activity comparable to established drugs. rasayanjournal.co.in |

Conformational Analysis and Characterization of Non-covalent Interactions (e.g., Hydrogen Bonding Networks)

The three-dimensional conformation of this compound and its derivatives, along with the non-covalent interactions they form, are critical determinants of their chemical and biological properties. Conformational analysis explores the different spatial arrangements of the atoms in a molecule and their relative energies, while the study of non-covalent interactions focuses on the forces that govern molecular assembly and recognition.

Hydrogen bonds are among the most important non-covalent interactions for aminopyridine derivatives. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor. nih.govrsc.org These interactions are crucial in the formation of crystal structures and in the binding of these molecules to biological targets. nih.govnih.gov In the solid state, aminopyridine derivatives often form extensive hydrogen-bonding networks, which can lead to the formation of one-, two-, or three-dimensional supramolecular structures. nih.govrsc.orgiucr.org

The crystal structure of related aminopyridine derivatives reveals that intermolecular N-H···N hydrogen bonds are a common motif. nih.gov The conformation of the molecule can influence the type of hydrogen-bonding pattern that is formed. rsc.org For example, different conformers of N,N'-bis(2-pyridyl)aryldiamines can lead to either dimeric or catemeric hydrogen-bonded structures. rsc.org Intramolecular hydrogen bonds are also possible, particularly in derivatives with suitably positioned functional groups, and can contribute to the stability of specific conformations. nih.gov

Table 3: Common Non-covalent Interactions in Aminopyridine Derivatives

| Interaction Type | Description | Significance |

| N-H···N Hydrogen Bond | Hydrogen bond between an amino group and a pyridine nitrogen. nih.gov | Key interaction in crystal packing and molecular recognition. nih.govrsc.org |

| N-H···O Hydrogen Bond | Hydrogen bond between an amino group and an oxygen acceptor. | Important for binding to biological targets containing carbonyl or hydroxyl groups. nih.gov |

| Steric Interactions | Repulsive forces due to the spatial arrangement of atoms. | Influences conformational preferences and can affect binding affinity. nih.gov |

| π-π Stacking | Attractive interaction between aromatic rings. | Can contribute to the stability of crystal structures and ligand-protein complexes. iucr.org |

Contemporary Applications and Future Research Trajectories

Strategic Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

The structural framework of 4,5,6-trimethylpyridin-3-amine makes it a valuable precursor for the synthesis of more intricate heterocyclic systems. pressbooks.pubmdpi.comnih.govderpharmachemica.com Heterocyclic compounds are a cornerstone of organic chemistry and are integral to the structure of many natural products and synthetic drugs. msu.edu The strategic placement of the amine and methyl groups on the pyridine (B92270) ring allows for a variety of chemical transformations, leading to the construction of diverse and complex molecular architectures.

Precursors for Fused Polycyclic Nitrogen Heterocycles (e.g., Pyrimido[4′,5′:5,6]nih.govmdpi.comthiazino[2,3-b]quinoxaline Derivatives)

Research has demonstrated the utility of substituted pyridines in the synthesis of fused polycyclic nitrogen heterocycles. These complex structures are often pursued for their potential biological activities and unique photophysical properties. nih.govacs.org While direct synthesis of pyrimido[4′,5′:5,6] nih.govmdpi.comthiazino[2,3-b]quinoxaline derivatives using this compound is not explicitly detailed in the provided context, the synthesis of related quinoxaline (B1680401) and fused pyrimidine (B1678525) systems from various amine precursors is well-established. researchgate.netchimicatechnoacta.runih.govresearchgate.netunav.edu For instance, the synthesis of thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives has been achieved through a sequence involving Buchwald–Hartwig cross-coupling and intramolecular oxidative cyclodehydrogenation. nih.gov This highlights the potential for this compound to serve as a key building block in similar multi-step syntheses to generate novel and complex heterocyclic frameworks. The reactivity of the amino group allows for its incorporation into larger ring systems through condensation and cyclization reactions. mdpi.com

Role in the Development of Advanced Materials and Polymer Architectures

The application of amine-functionalized molecules extends into the realm of materials science, where they play a crucial role in the synthesis and modification of polymers. rsc.org The presence of a primary amine in this compound makes it a candidate for incorporation into various polymer structures, influencing their final properties.

Design of Multifunctional Amine-Terminated Macromolecules

Multifunctional amine-terminated macromolecules are of significant interest in polymer chemistry for creating well-defined polymer architectures. rsc.org Techniques like Atom Transfer Radical Polymerization (ATRP) are employed to synthesize polymers with controlled molecular weight and architecture, often terminating with functional groups like amines. rsc.orgrsc.org While research directly utilizing this compound in this context is not specified, its primary amine functionality makes it a suitable candidate for post-polymerization modification or as a functional initiator component, contributing to the design of star-shaped or other complex polymer topologies.

Crosslinking Agents in Covalent Adaptable Networks and Thermosets

Amines are fundamental components in the formulation of thermosetting polymers and have gained prominence in the development of Covalent Adaptable Networks (CANs). mdpi.comrsc.orgnih.govencyclopedia.pubresearchgate.net These materials offer a unique combination of the robust mechanical properties of traditional thermosets with the reprocessability of thermoplastics. mdpi.comnih.govresearchgate.net Multifunctional amines act as crosslinkers, forming dynamic covalent bonds that can be reversibly broken and reformed. rsc.orgnih.govencyclopedia.pub The rigid structure of the trimethyl-substituted pyridine ring in this compound could impart thermal stability and specific mechanical properties to the resulting polymer networks. Its potential use as a crosslinking agent could lead to the development of novel thermosets and CANs with tailored properties for advanced applications. rsc.orgrsc.org

Contribution to the Design of Biologically Active Molecules

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals. mdpi.comdntb.gov.ua The specific substitution pattern of this compound and its derivatives has been explored for the development of new therapeutic agents. nih.govnih.govbohrium.comresearchgate.netresearchgate.net

Structure-Activity Relationship Studies in Enzyme and Receptor Inhibition (e.g., Fibroblast Growth Factor Receptor 4)

Derivatives of this compound have been at the center of structure-activity relationship (SAR) studies aimed at discovering potent and selective enzyme and receptor inhibitors. A notable example is the investigation of aminotrimethylpyridinol derivatives as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a tyrosine kinase implicated in hepatocellular carcinoma. nih.govnih.govtandfonline.comresearchgate.net

In these studies, a series of novel compounds based on the aminotrimethylpyridinol core were designed and synthesized. nih.govresearchgate.net The research elucidated how the introduction of methyl groups on the pyridine ring influences the binding affinity and selectivity for the FGFR4 kinase domain. nih.govresearchgate.net Molecular docking studies revealed that the steric bulk of the methyl groups can lead to clashes with the hinge region of related kinases like FGFR1-3, thereby enhancing selectivity for FGFR4. nih.govresearchgate.net

Emerging Research Directions and Interdisciplinary Prospects

The unique structural features of this compound and its derivatives have spurred a range of contemporary research efforts, extending beyond initial investigations. The focus is now shifting towards harnessing their potential in diverse and interdisciplinary fields. Emerging research is exploring new therapeutic applications and their use in materials science.

Emerging Research Directions

Current research is actively exploring the therapeutic potential of derivatives of the core this compound structure in several key areas of medicine.

One significant area of investigation is in the development of selective inhibitors for fibroblast growth factor receptor 4 (FGFR4). researchgate.netnih.gov FGFR4 is recognized as an oncogene, and its overexpression is correlated with poor survival rates in various cancers, including liver, breast, and lung cancer. nih.gov Researchers have designed and synthesized novel aminotrimethylpyridinol derivatives that show selective inhibitory activity against FGFR4. researchgate.netnih.gov For instance, a novel aminodimethylpyrimidinol derivative, compound 6O, demonstrated FGFR4 inhibitory activity that was at least 8 times more selective than the control, BLU9931. researchgate.net This selectivity is crucial as it may reduce the side effects associated with pan-FGFR inhibitors. nih.gov The anti-tumor effects of these compounds have been evaluated in hepatocellular carcinoma (HCC) cell lines and in vivo models, showing promising results. researchgate.netnih.gov

Another promising avenue of research is the development of agents to treat inflammatory bowel disease (IBD). bohrium.com Key pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are implicated in the pathogenesis of IBD. bohrium.com A synthesized derivative, 6-acetamido-2,4,5-trimethylpyridin-3-ol, and its analogues have been shown to inhibit the adhesion of monocytes to colon epithelial cells induced by both TNF-α and IL-6. bohrium.com One particular analogue, compound 2-19, exhibited superior inhibitory activity compared to tofacitinib, a known JAK inhibitor. bohrium.com In animal models of colitis, oral administration of these compounds significantly suppressed clinical signs of the disease, suggesting their potential as dual-acting IBD drugs. bohrium.com

The antiangiogenic and antitumor activities of 6-amino-2,4,5-trimethylpyridin-3-ols are also a major focus. nih.gov A new synthetic route has been developed to create a wide range of these compounds, which have shown significant antiangiogenic and antitumor activities in the chick chorioallantoic membrane (CAM) assay. nih.gov Furthermore, a specific derivative, BJ-1108, has been found to inhibit serotonin-induced angiogenesis and tumor growth through the PI3K/NOX pathway. plos.org

Research is also delving into the development of anticancer agents targeting androgen-refractory prostate cancer. researchgate.net Derivatives of 6-azacyclonol-2,4,5-trimethylpyridin-3-ol have been synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines. researchgate.net One compound, in particular, showed significant activity against androgen-refractory prostate cancer cell lines and was predicted to be a ligand for the M3 muscarinic acetylcholine (B1216132) receptor, which is overexpressed in this type of cancer. researchgate.net

Interdisciplinary Prospects

The versatility of the this compound scaffold lends itself to a variety of interdisciplinary applications, bridging chemistry, biology, and materials science.

In the realm of materials science , pyridine derivatives are being explored for their potential in creating novel materials. lookchem.com For example, 3,5-dicyano-2,4,6-trimethylpyridine (DCTMP) has been used as a linker in the development of metal-organic frameworks (MOFs). acs.org These materials have potential applications in catalysis and gas storage. The unique electronic properties of the pyridine ring can be leveraged to create materials with specific catalytic or adsorptive capabilities. lookchem.comacs.org

The development of porous materials is another area of interest. unibo.it The structural characteristics of pyridine derivatives can be incorporated into the design of porous solids with tailored properties, such as enhanced stability or reactivity, for use in various industrial processes. lookchem.comunibo.it These materials could have applications in areas such as separation science and catalysis.

Furthermore, the study of these compounds contributes to the broader field of chemical biology and medicinal chemistry . lookchem.com They serve as valuable building blocks for synthesizing more complex molecules and as research tools for investigating biological pathways. lookchem.com The exploration of structure-activity relationships in these derivatives provides fundamental insights that can guide the design of new therapeutic agents. researchgate.netnih.gov For instance, the synthesis of bioisosteres of known drugs, such as cabozantinib, by replacing a benzene (B151609) ring with a trimethylpyridine or pyridine moiety, has led to the discovery of potent c-Met kinase inhibitors with potential applications in treating hepatocellular carcinoma. mdpi.com

Q & A

Q. Table 1: Comparison of Reaction Conditions

| Condition | Acidic (HCl) | Basic (NaOH) |

|---|---|---|

| Yield Range | 65–75% | 70–80% |

| Key Advantage | Faster imine formation | Reduced side reactions |

| Purification Method | Crystallization | Distillation |

Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.2–2.5 ppm (methyl groups), δ 6.8–7.2 ppm (pyridine ring protons), and δ 1.5–2.0 ppm (amine protons) confirm substitution patterns .

- ¹³C NMR : Peaks at 18–22 ppm (methyl carbons) and 145–150 ppm (pyridine ring carbons) validate connectivity .

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (C: 70.55%, H: 8.88%, N: 20.57%) .

- Mass Spectrometry : Molecular ion peak at m/z 136.20 (M⁺) confirms molecular weight .

Basic: What are the key reactivity patterns of this compound in substitution and oxidation reactions?

Methodological Answer:

The amine group and methyl substituents dictate reactivity:

- Oxidation :

- Use KMnO₄ in acidic conditions to convert the amine to a nitro group, forming 4,5,6-trimethyl-3-nitropyridine. Monitor reaction progress via TLC .

- Substitution :

- Electrophilic aromatic substitution (EAS) at the 2-position of the pyridine ring due to electron-donating methyl groups. Example: Nitration with HNO₃/H₂SO₄ yields 2-nitro-4,5,6-trimethylpyridin-3-amine .

Advanced: How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

Methodological Answer:

Regioselectivity is influenced by steric and electronic effects:

- Steric Hindrance : Methyl groups at 4,5,6-positions block substitution at adjacent positions, favoring reactivity at the 2-position.

- Electronic Effects : Electron-donating methyl groups activate the ring, but directing effects can be modulated using Lewis acids (e.g., AlCl₃) in Friedel-Crafts reactions .

- Computational Modeling : Apply density functional theory (DFT) to predict reactive sites by calculating Fukui indices or electrostatic potential maps .

Advanced: How should researchers resolve contradictions in reported synthetic yields or spectral data across studies?

Methodological Answer:

Conduct a systematic review and meta-analysis:

- Data Extraction : Tabulate yields, conditions, and spectral data from peer-reviewed studies (exclude non-reproducible sources like patents).

- Heterogeneity Analysis : Use Higgins’ I² statistic to quantify variability. For example, if I² > 50%, investigate methodological differences (e.g., solvent polarity, catalyst loading) .

- Experimental Replication : Reproduce high-discrepancy studies under controlled conditions (e.g., inert atmosphere, standardized reagents).

Advanced: What computational approaches are suitable for predicting the biological activity of this compound derivatives?

Methodological Answer:

- 3D-QSAR Modeling : Build a model using antileukemic activity data from analogous compounds (e.g., triazine derivatives) to correlate substituent effects with bioactivity .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with high docking scores for synthesis .

- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., solubility, CYP450 inhibition) early in the design phase.

Advanced: How can thermal stability and decomposition pathways of this compound be analyzed?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Heat the compound at 10°C/min under nitrogen. A sharp weight loss at 200–250°C indicates decomposition of the amine group.

- DSC (Differential Scanning Calorimetry) : Identify endothermic peaks (melting) and exothermic peaks (decomposition).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., methylamine, CO₂) to infer degradation mechanisms.

Advanced: What in vitro assays are recommended for evaluating the biological activity of this compound?

Methodological Answer:

- Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values to reference drugs.

- Enzyme Inhibition Studies : Test inhibition of acetylcholinesterase or kinases via spectrophotometric methods.

- Structural-Activity Relationship (SAR) : Modify substituents (e.g., halogenation at the 2-position) and correlate changes with bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.